N-Piperidinyl Isotonitazene (citrate) is a synthetic opioid belonging to the benzimidazole subclass. It is structurally related to other potent opioids, such as etonitazepipne, and has garnered attention due to its high potency and potential for abuse. As a reference material, N-Piperidinyl Isotonitazene (citrate) is characterized by its crystalline form and is classified under controlled substances in various jurisdictions due to its opioid properties.
N-Piperidinyl Isotonitazene was first identified in forensic samples in the United States around October 2021. Its synthesis and characterization have been documented in various scientific reports, indicating its emergence as a new psychoactive substance. The compound is available from chemical suppliers, including Cayman Chemical, which provides it as a reference standard for research purposes .
N-Piperidinyl Isotonitazene is classified as a synthetic opioid and falls under the category of new psychoactive substances. It has been placed under strict regulatory scrutiny due to its potential for misuse and associated health risks. In Canada, it is classified under Schedule 1, while in the United Kingdom, it was included in the Class A substances list in 2023 .
The synthesis of N-Piperidinyl Isotonitazene typically involves several steps that utilize readily available precursors. The general approach includes modifications of the 2-benzylbenzimidazole framework, where various substituents can be introduced to enhance potency and selectivity for opioid receptors.
The synthesis can be achieved through methods analogous to those used for other nitazene derivatives. For example, a common route involves the reaction of piperidine with appropriate benzoyl derivatives followed by nitration to introduce nitro groups at specific positions on the benzimidazole ring . The process is noted for being straightforward and cost-effective, often not requiring regulated precursors.
N-Piperidinyl Isotonitazene has a complex molecular structure characterized by a benzimidazole core with various substituents. The IUPAC name is 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)-1H-benzimidazole, with the molecular formula .
N-Piperidinyl Isotonitazene undergoes various chemical reactions typical of synthetic opioids. These include:
The metabolic pathways include phase I transformations such as O-dealkylation and hydroxylation, resulting in several metabolites that have been studied for their potency relative to the parent compound .
N-Piperidinyl Isotonitazene acts primarily as a mu-opioid receptor agonist. Its mechanism involves binding to these receptors in the central nervous system, leading to effects such as analgesia, sedation, and euphoria.
Pharmacological studies indicate that N-Piperidinyl Isotonitazene exhibits high affinity for mu-opioid receptors, with an effective concentration (EC50) demonstrating significant receptor activation compared to other opioids .
N-Piperidinyl Isotonitazene is primarily used in research settings for studying opioid receptor interactions and pharmacodynamics. Its characterization as a potent opioid makes it valuable for understanding pain mechanisms and developing potential therapeutic agents. Additionally, it serves as a reference standard in toxicology studies aimed at understanding its effects and metabolism in biological systems .
The detection of nitazene opioids in recreational drug supplies signifies a deliberate pivot toward historically documented but uncontrolled synthetic opioids. Initial identifications occurred in European forensic samples circa 2019, with isotonitazene ("Iso" or "Tony") serving as the prototype [5]. By 2020–2021, analogues including metonitazene, protonitazene, and N-Piperidinyl Isotonitazene (etonitazepipne) permeated markets in North America, Europe, and Australia, evidenced by toxicology reports and wastewater surveillance [1] [4] [7]. This emergence correlates temporally with Chinese legislative controls on fentanyl-class substances enacted between 2016–2019, which catalyzed clandestine innovation toward benzimidazole scaffolds [6].
Geographic dissemination patterns reveal three key vectors:
Table 1: Documented Regional Prevalence of Key Nitazene Analogues (2020–2024)
Region | Primary Analogues Detected | Primary Matrix | Reporting Year |
---|---|---|---|
United States | Isotonitazene, Metonitazene, Protonitazene | Overdose cases, seized powders | 2020–2024 [1] [5] [7] |
United Kingdom | Isotonitazene, N-Piperidinyl Etonitazene | Drug checking services, toxicology | 2023–2024 [4] [6] |
Australia | Brorphine, Protonitazene, Metonitazene | Wastewater analysis | 2023 [7] |
Switzerland | N-Desethyl etonitazene, Isotonitazene | Drug checking services | 2023 [2] |
Public health responses include enhanced toxicological screening and international controls. The United Kingdom classified 15 nitazenes as Class A drugs under the Misuse of Drugs Act 1971 in 2023–2024, explicitly naming N-Piperidinyl Etonitazene (etonitazepipne) and N-Desethyl Isotonitazene [6]. Similarly, the United States Drug Enforcement Administration issued temporary Schedule I controls for N-Piperidinyl Etonitazene in July 2024, citing its implication in fatal overdoses [1].
Nitazenes exemplify structural Darwinism in illicit drug development. Their core 2-benzylbenzimidazole architecture—featuring a benzimidazole ring linked to a benzyl moiety via a methylene bridge—permits extensive modular modifications that bypass controlled-substance definitions while preserving or enhancing µ-opioid receptor agonism [5] [6]. Post-2019 fentanyl restrictions accelerated this evolution through three strategic adaptations:
Table 2: Structural Evolution of Select Nitazene Analogues Post-Fentanyl Legislation
Compound | R₁ (5-Position) | R₂ (Benzyl Substitution) | N-Substituent | Potency Relative to Morphine |
---|---|---|---|---|
Etonitazene (1950s) | NO₂ | H | Diethylaminoethyl | 1,000–1,500x [5] |
Isotonitazene (c. 2019) | NO₂ | 4-Isopropoxy | Diethylaminoethyl | 500x [1] |
N-Desethyl Isotonitazene | NO₂ | 4-Isopropoxy | Monoethylaminoethyl | >500x [1] |
N-Piperidinyl Etonitazene | NO₂ | 4-Ethoxy | 1-Piperidinylethyl | Data limited; predicted >500x [1] [6] |
This structural plasticity challenges regulatory frameworks. The United Kingdom Advisory Council on the Misuse of Drugs thus proposed a generic control in 2024, defining nitazenes as compounds "structurally derived from 2-(2-benzyl-benzimidazol-1-yl)ethanamine" with specific permissible modifications, including cyclic amine substitutions (e.g., piperidinyl) and benzyl ring ethoxy groups—directly encompassing N-Piperidinyl Isotonitazene [6].
N-Piperidinyl Isotonitazene (Chemical name: 2-(4-Ethoxybenzyl)-5-nitro-1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazole; synonym: Etonitazepipne citrate) occupies a distinct niche within nitazene taxonomy. Its molecular architecture positions it as both a functional analogue and a metabolic bypass agent:
Table 3: Taxonomic Classification of N-Piperidinyl Isotonitazene Among Benzimidazole Opioids
Taxonomic Level | Classification | Example Analogues |
---|---|---|
Core Scaffold | 5-Nitro-2-benzylbenzimidazole | Etonitazene, Isotonitazene, Metonitazene |
N-Substituent Type | Cyclic tertiary amine | N-Piperidinyl Etonitazene, N-Pyrrolidino Protonitazene |
Benzyl Substituent | 4-Alkoxy | Isotonitazene (4-isopropoxy), N-Piperidinyl Isotonitazene (4-ethoxy) |
Legal Status (2024) | Schedule I (US); Class A (UK) | All nitazene analogues with above features [1] [6] |
Forensic data corroborates its role as an independent recreational compound rather than solely a metabolite. Identifications in toxicology cases—distinct from isotonitazene exposure—confirm intentional synthesis and distribution [1] [6]. This positions N-Piperidinyl Isotonitazene as both a deliberate structural evolution and a contributor to the increasing complexity of opioid-related morbidity in the unregulated drug market.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3